N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a methoxy group, a nitro group, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the nitration of 2-methoxyphenol to introduce the nitro group This is followed by sulfonation to attach the benzenesulfonamide moiety
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Scientific Research Applications
N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit specific enzymes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXY-5-NITROPHENYL)ACETAMIDE
- N-(2-METHOXY-5-NITROPHENYL)-2-METHYLPROPANAMIDE
- N-(2-METHOXY-5-NITROPHENYL)-2-(4-MORPHOLINYL)ACETAMIDE
Uniqueness
N-(2-METHOXY-5-NITROPHENYL)-2,4,6-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the presence of the trimethyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-7-11(2)16(12(3)8-10)24(21,22)17-14-9-13(18(19)20)5-6-15(14)23-4/h5-9,17H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGUIMZYAXVBGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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